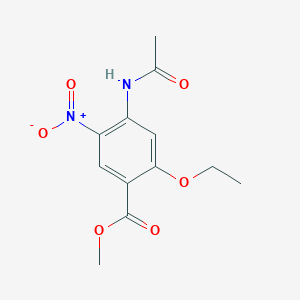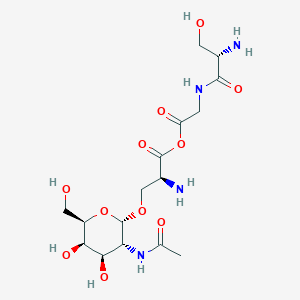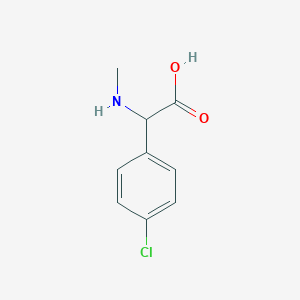
2-(4-Chlorophenyl)-2-(methylamino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(4-Chlorophenyl)-2-(methylamino)acetic acid is a chemical that is structurally related to various compounds studied for their chemical properties and potential applications. While the specific compound is not directly studied in the provided papers, related compounds provide insight into the chemical behavior and synthesis that could be applicable to 2-(4-Chlorophenyl)-2-(methylamino)acetic acid.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, such as condensation and chlorination. For instance, the synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, a compound with a similar chlorophenyl moiety, was achieved by reacting (+)-alpha-amino(2-chlorophenyl)acetic acid with methanol solution of thionyl chloride under optimized conditions, achieving a high yield of 98% . Similarly, substituted 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids and esters were prepared through the condensation of thioureas with methyl 3-bromo-3-(4-chlorobenzoyl) propionate . These methods could potentially be adapted for the synthesis of 2-(4-Chlorophenyl)-2-(methylamino)acetic acid.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques such as X-ray diffraction and spectroscopy. For example, the structure of a complex formed by heptakis(2,6-di-O-methyl)-beta-cyclodextrin with (2,4-dichlorophenoxy)acetic acid was elucidated using X-ray diffraction, revealing the orientation of the dichlorophenyl and oxyacetic acid chain within the host molecule . Additionally, the molecular structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, (1)H NMR, and single crystal X-ray diffraction studies . These techniques could be employed to analyze the molecular structure of 2-(4-Chlorophenyl)-2-(methylamino)acetic acid.
Chemical Reactions Analysis
The chemical reactivity of chlorophenyl compounds can be complex, as demonstrated by the chlorination of 2-t-butyl-4,6-dimethylphenol, which resulted in various chloromethylene compounds and trichloro ketones . The formation of these products indicates the potential for diverse chemical transformations involving chlorophenyl groups, which could be relevant to the chemical reactions of 2-(4-Chlorophenyl)-2-(methylamino)acetic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with chlorophenyl groups can be inferred from studies on similar molecules. For instance, the vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential of 4-[(3-acetylphenyl)
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Treatment
Pesticide Industry Wastewater Treatment Research on wastewater from the pesticide production industry, which generates high-strength wastewater containing toxic pollutants including chlorophenols and related compounds, emphasizes the environmental necessity of effective treatment methodologies. Biological processes, such as membrane bioreactors and granular activated carbon, have been highlighted for their ability to remove up to 80-90% of these pollutants, indicating the potential applicability of similar treatments for related compounds (Goodwin et al., 2018).
Herbicide Impact on Agriculture and Ecosystems The use of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide structurally related to 2-(4-Chlorophenyl)-2-(methylamino)acetic acid, in agriculture poses potential risks to non-target species and ecosystems. Research underscores the importance of understanding the environmental fate and behavior of such compounds, as well as their eco-toxicological effects on aquatic systems, plants, and human health. The presence of 2,4-D in low concentrations in surface water in areas of high use suggests the need for localized mitigation strategies to prevent environmental entry and protect public health (Islam et al., 2017).
Biodegradation and Environmental Remediation A review focusing on the behavior of 2,4-D in agricultural environments highlights the role of microorganisms in the degradation of this herbicide and its main degradation metabolite, 2,4-dichlorophenol (2,4-DCP). The remediation processes facilitated by microorganisms present an environmentally friendly approach to mitigate the impact of such pesticides, suggesting similar potential pathways for the degradation and remediation of 2-(4-Chlorophenyl)-2-(methylamino)acetic acid and its analogs (Magnoli et al., 2020).
Sorption to Environmental Matrices The sorption of phenoxy herbicides, including 2,4-D, to soil, organic matter, and minerals has been extensively reviewed, highlighting the significant role of soil organic matter and iron oxides as sorbents. This understanding is crucial for predicting the environmental mobility and persistence of these compounds, which is directly applicable to structurally similar compounds like 2-(4-Chlorophenyl)-2-(methylamino)acetic acid (Werner et al., 2012).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-2-(methylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-11-8(9(12)13)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSXZUMDYFPVEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-(methylamino)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B116883.png)
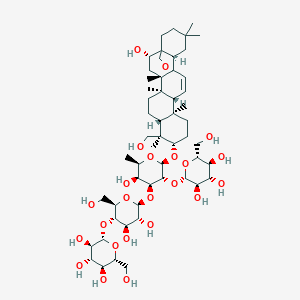
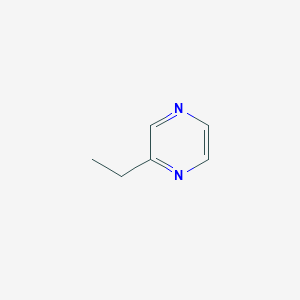
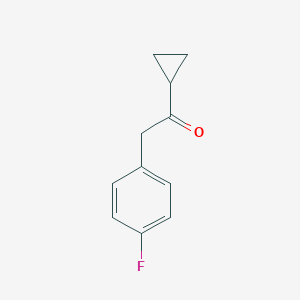
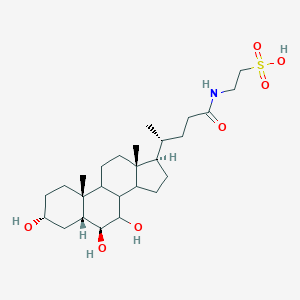
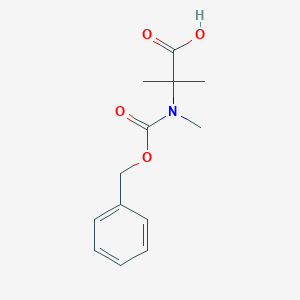
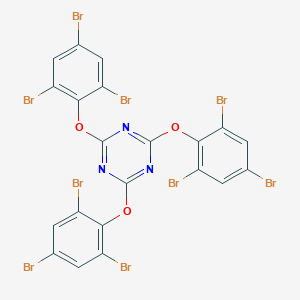

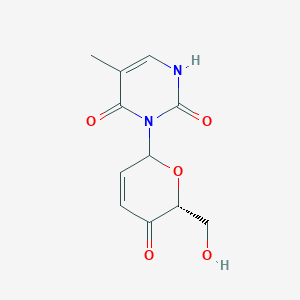
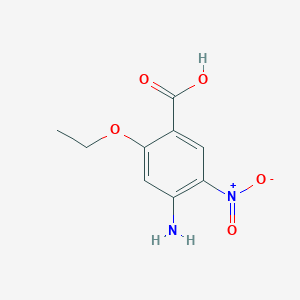
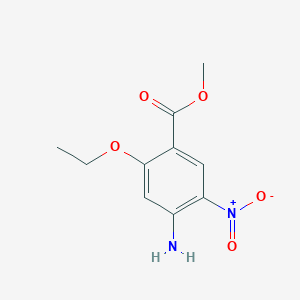
![[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide](/img/structure/B116911.png)
